
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride typically involves multiple steps. One common approach is to start with the chromen-2-one core and introduce the piperazine moiety through a series of reactions. The synthetic route may include:
Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the chromen-2-one core with a piperazine derivative, often through nucleophilic substitution or addition reactions.
Functional Group Modifications: Additional functional groups, such as the oxobutoxy group, can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-2-one core may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate
Uniqueness
4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromen-2-one core and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
882863-70-9 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-methyl-6-[4-(4-methylpiperazin-1-yl)-4-oxobutoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14-12-19(23)25-17-6-5-15(13-16(14)17)24-11-3-4-18(22)21-9-7-20(2)8-10-21;/h5-6,12-13H,3-4,7-11H2,1-2H3;1H |
InChI Key |
FAPNOLIVSLHXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCCCC(=O)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


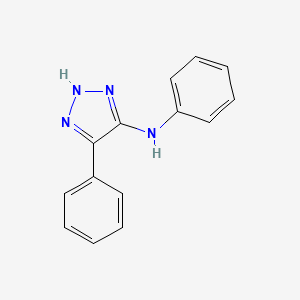
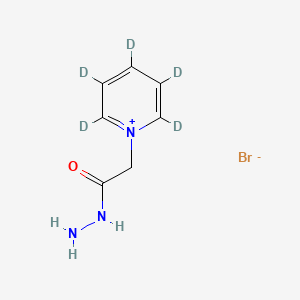

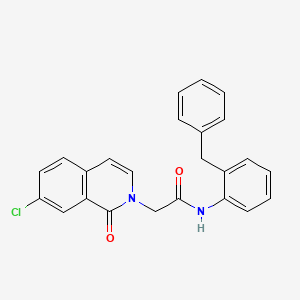

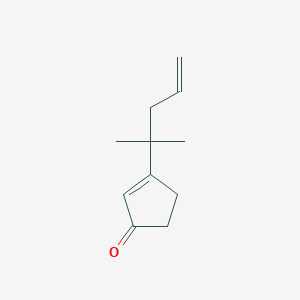
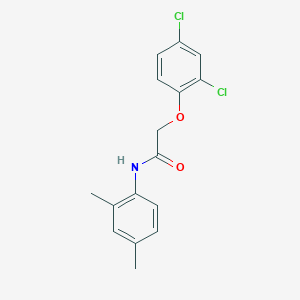
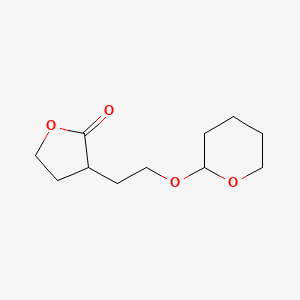

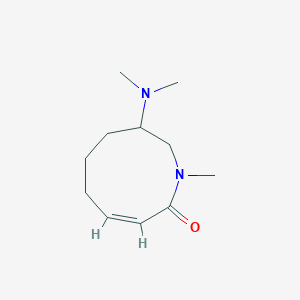
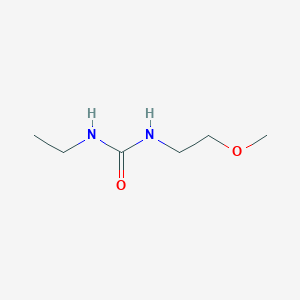
![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)


